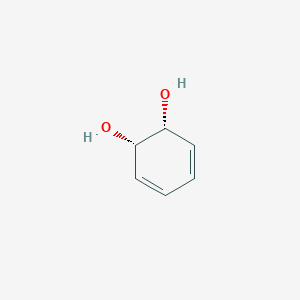

cis-Cyclohexa-3,5-diene-1,2-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-cyclohexa-3,5-diene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-5-3-1-2-4-6(5)8/h1-8H/t5-,6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDRSQRPHLBEPTP-OLQVQODUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[C@H]([C@H](C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70880013 | |

| Record name | cis-3,5-Cyclohexadiene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17793-95-2 | |

| Record name | rel-(1R,2S)-3,5-Cyclohexadiene-1,2-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17793-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Cyclohexadiene-1,2-diol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017793952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-3,5-Cyclohexadiene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70880013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

cis-Cyclohexa-3,5-diene-1,2-diol: From a Microbial Curiosity to a Cornerstone of Chiral Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of cis-cyclohexa-3,5-diene-1,2-diol and its substituted analogues represents a landmark achievement at the intersection of microbiology, enzymology, and synthetic chemistry. Initially identified as metabolic intermediates in the bacterial degradation of aromatic hydrocarbons, these enantiomerically pure compounds have become invaluable chiral building blocks. Their production, which was once a biological curiosity, has been transformed through metabolic engineering into a robust biocatalytic process. This guide provides a comprehensive technical overview of the history, discovery, enzymatic basis, and synthetic utility of arene cis-dihydrodiols. We will explore the pioneering work of David T. Gibson, delve into the mechanistic intricacies of the Rieske non-heme iron dioxygenases responsible for their formation, detail the bio-engineering strategies for their large-scale production, and showcase their profound impact on the asymmetric synthesis of complex, biologically active molecules.

A Paradigm Shift in Aromatic Hydrocarbon Metabolism

The benzene ring's resonance energy makes aromatic hydrocarbons exceptionally stable and generally recalcitrant to biological degradation.[1] For decades, the established paradigm for the biological oxidation of these compounds was based on mammalian systems. In eukaryotes, monooxygenase enzymes, such as cytochrome P450s, epoxidize the aromatic ring to form arene oxides. These reactive intermediates can then rearrange to phenols or undergo enzymatic hydration by epoxide hydrolases to yield trans-dihydrodiols.[2] This understanding was fundamentally challenged in the late 1960s.

The Seminal Discovery of cis-Dihydrodiols

Pioneering research led by David T. Gibson and his colleagues at the University of Texas at Austin unveiled a completely novel microbial strategy for aromatic ring oxidation.[3] In a series of landmark studies beginning in 1968, they demonstrated that bacteria, particularly strains of Pseudomonas putida, did not follow the eukaryotic pathway.[3][4] When fed with toluene, these bacteria produced a previously unknown metabolite.[1] Through meticulous characterization, this product was identified as (+)-cis-1(S),2(R)-dihydroxy-3-methylcyclohexa-3,5-diene.[5][6]

This discovery was revolutionary for two primary reasons:

-

Novel Stereochemistry: The hydroxyl groups were in a cis configuration, a stark contrast to the trans configuration found in mammalian metabolites.[2] This implied a fundamentally different enzymatic mechanism.

-

Direct Dioxygenation: The bacteria utilized a dioxygenase enzyme, incorporating both atoms of molecular oxygen directly into the aromatic ring, bypassing the arene oxide intermediate typical of monooxygenase pathways.[7][8]

This work not only redefined our understanding of microbial metabolism but also revealed a source of enantiomerically pure compounds that were exceptionally difficult to produce through conventional chemical synthesis.[1]

The Enzymatic Machinery: Rieske Non-Heme Iron Dioxygenases

The enzymes responsible for this unique transformation belong to a large family of Rieske non-heme iron oxygenases.[9] These are typically multi-component enzyme systems that catalyze the enantiospecific dihydroxylation of a wide range of aromatic substrates.[9] The toluene dioxygenase (TDO) from Pseudomonas putida F1 is the most extensively studied archetype of this class.[7][10]

The Toluene Dioxygenase (TDO) Multi-component System

TDO is a complex assembly of three distinct protein components that work in concert to transfer electrons from NADH to molecular oxygen, activating it for the attack on the aromatic ring.[7]

-

Reductase (TDO-R): A flavoprotein that accepts two electrons from NADH.

-

Ferredoxin (TDO-F): A small iron-sulfur protein containing a Rieske [2Fe-2S] cluster that acts as an electron shuttle between the reductase and the terminal oxygenase.

-

Terminal Oxygenase (TDO-O): A large (α₃β₃) heterohexameric protein. Each α-subunit contains a Rieske [2Fe-2S] cluster and the catalytic mononuclear non-heme iron center where substrate binding and dihydroxylation occur. The β-subunits are believed to play a structural role.[7]

The sequential flow of electrons is critical for the enzyme's function, ensuring the controlled reduction of O₂ at the active site.

Catalytic Mechanism

The catalytic cycle begins with the binding of the aromatic substrate (e.g., toluene) in a hydrophobic pocket near the mononuclear iron center in the TDO-O component. Electrons are transferred from NADH via the reductase and ferredoxin to the Rieske center of the oxygenase and finally to the active site iron. This reduces the iron and allows for the binding of molecular oxygen. The activated oxygen species then attacks the aromatic ring in a concerted, stereospecific reaction, forming the cis-dihydrodiol product.[7] This mechanism avoids the formation of a free epoxide intermediate, directly yielding the chiral diol.

Biocatalytic Production: From Lab to Industrial Scale

The discovery of cis-diols was immediately recognized for its synthetic potential. However, in wild-type bacteria, the diol is merely a transient intermediate. It is quickly rearomatized by a NAD(P)+-dependent cis-diol dehydrogenase to form the corresponding catechol, which is then funneled into central metabolism.[6][11]

Metabolic Engineering for Diol Accumulation

To harness these compounds, researchers developed metabolically engineered bacterial strains. The most common and effective strategy is the targeted deletion or inactivation of the gene encoding the cis-diol dehydrogenase (e.g., benD or tbuD).[11][12] This creates a metabolic block, causing the cell to accumulate the cis-diol intermediate, which is then excreted into the culture medium. Recombinant strains, often using a robust host like Pseudomonas putida KT2442, are engineered to overexpress the dioxygenase genes while lacking the subsequent dehydrogenase activity.[11][13]

Fermentation Protocol for cis-Diol Production

The following is a generalized protocol for the production of an arene cis-diol using a metabolically engineered strain of P. putida.

Step-by-Step Methodology:

-

Inoculum Preparation: A single colony of the recombinant P. putida strain (harboring the dioxygenase genes and deficient in the dehydrogenase) is used to inoculate a starter culture (e.g., 50 mL of Luria-Bertani broth) and grown overnight at 30°C with shaking.

-

Fermenter Setup: A laboratory-scale fermenter (e.g., 5 L) containing a defined mineral salt medium with a primary carbon source (e.g., glucose or glycerol) is sterilized.

-

Inoculation: The fermenter is inoculated with the overnight starter culture to an initial optical density (OD₆₀₀) of approximately 0.1.

-

Growth Phase: The culture is grown at 30°C with controlled pH (e.g., 7.0) and dissolved oxygen levels (e.g., >20% saturation) until it reaches a high cell density (e.g., OD₆₀₀ of 10-20).

-

Induction: Expression of the dioxygenase genes is induced by adding an appropriate inducer (e.g., IPTG for lac-based promoters).

-

Biotransformation: The aromatic substrate (e.g., toluene or benzene) is supplied to the fermenter. Due to substrate toxicity, this is typically done via a fed-batch process or by supplying the substrate in the vapor phase to maintain a low but constant concentration in the medium.[13]

-

Monitoring: The concentration of the cis-diol in the culture supernatant is monitored over time using methods like HPLC.

-

Harvest and Extraction: After a set period (e.g., 24-48 hours), the fermentation is stopped. The cells are removed by centrifugation, and the cell-free supernatant containing the cis-diol is collected for downstream purification.[11]

Production Yields

Significant progress has been made in optimizing fermentation processes, leading to high product titers.

| Strain | Substrate | Product | Titer (g/L) | Reference |

| Recombinant P. putida KT2442 | Benzoate | Benzoate cis-diol | >17 | [11][14] |

| Recombinant P. putida KT2442 | Benzene | Benzene cis-diol | ~60 | [13] |

| Rhodococcus sp. MA 7249 | Toluene | Toluene cis-diol | 18 | [12] |

A Versatile Chiral Synthon in Asymmetric Synthesis

The true value of arene cis-diols lies in their utility as chiral starting materials for chemical synthesis.[15][16] They provide access to a dense array of functionality—two stereochemically defined secondary alcohols, a conjugated diene system, and allylic positions—all within a single, compact scaffold. This has enabled the efficient and elegant synthesis of numerous complex natural products and pharmaceuticals.[1][17]

Key Synthetic Transformations

The diene and diol functionalities can be manipulated with high levels of chemo- and stereoselectivity to generate a wide variety of more complex structures.

-

Protection: The cis-diol is often protected, for example, as an acetonide, to mask the hydroxyl groups and allow for selective reaction at the diene.[3]

-

Diels-Alder Cycloaddition: The diene readily participates in [4+2] cycloadditions, providing rapid access to complex bicyclic and polycyclic systems.

-

Epoxidation: The double bonds can be selectively epoxidized. Directed epoxidation, guided by the allylic hydroxyl groups, allows for exquisite stereocontrol.

-

Oxidative Cleavage: Ozonolysis or other methods to cleave the double bonds can break open the ring, yielding highly functionalized, acyclic chiral fragments.

These transformations have been applied to the synthesis of prostaglandins, alkaloids, sugars, and the HIV protease inhibitor Indinavir.[1][18]

Conclusion and Future Perspectives

The journey of this compound from its discovery as a microbial metabolite to its current status as a powerful chiral synthon is a testament to the fruitful synergy between basic biological research and applied synthetic chemistry. The pioneering work of David T. Gibson not only unveiled a new facet of the carbon cycle but also provided chemists with a tool that was previously inaccessible. The continued exploration of microbial diversity will undoubtedly uncover new dioxygenases with novel substrate specificities and reactivities. Coupled with advances in protein and metabolic engineering, the scope of biocatalytically produced chiral synthons will continue to expand, enabling the development of more efficient and sustainable routes to the complex molecules that underpin modern medicine and materials science.

References

- Source: Google Vertex AI Search, 2026.

- Source: Proceedings of the National Academy of Sciences, 2026.

- Title: David T.

- Source: American Society for Microbiology Journals, 2026.

- Source: Taylor & Francis, 2026.

- Source: Wikipedia, 2026.

- Source: PubMed, 2008.

- Source: PubMed, 2026.

- Title: David T.

- Source: ElectronicsAndBooks, 2001.

- Source: PubMed, 1967.

- Source: Ovid, 2026.

- Source: FAO AGRIS, 2024.

- Source: National Institutes of Health, 2000.

- Source: Unknown, 2020.

- Source: ResearchGate, 2025.

- Title: Absolute stereochemistry of the (+)

- Title: (PDF)

- Source: National Institutes of Health, 2026.

- Source: PubMed, 2005.

- Source: Royal Society of Chemistry, 2026.

- Title: Arene cis-dihydrodiols—useful precursors for the preparation of antimetabolites of the shikimic acid pathway: application to the synthesis of 6,6-difluoroshikimic acid and (6 S)

- Title: cis-3,5-Cyclohexadiene-1,2-diol derivatives: facial selectivity in their Diels-Alder reactions with ethylenic, acetylenic and azo dienophiles.

- Title: How would you synthesise cis-cyclohexane-1, 2-diol from cyclohexanol?

- Title: Production of cis-1,2-dihydroxy-3-methylcyclohexa-3,5-diene (toluene cis glycol) by Rhodococcus sp.

- Title: Showing metabocard for 3,5-Cyclohexadiene-1,2-diol (HMDB0246048)

- Source: Wikipedia, 2026.

- Source: PubChem, 2026.

- Source: ResearchGate, 2025.

- Source: Wikipedia, 2026.

- Source: Wikipedia, 2026.

Sources

- 1. David T. Gibson: From biodegradation to biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Microbial degradation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Stereochemical course of two arene-cis-diol dehydrogenases specifically induced in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Aromatic hydrocarbon dioxygenases in environmental biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Toluene dioxygenase - Wikipedia [en.wikipedia.org]

- 11. Microbial production of cis-1,2-dihydroxy-cyclohexa-3,5-diene-1-carboxylate by genetically modified Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Production of cis-1,2-dihydroxy-3-methylcyclohexa-3,5-diene (toluene cis glycol) by Rhodococcus sp. MA 7249 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ovid.com [ovid.com]

- 14. Microbial production of cis-1,2-dihydroxy-cyclohexa-3,5-diene-1-carboxylate by genetically modified Pseudomonas putida [agris.fao.org]

- 15. Arene cis-dihydrodiol formation: from biology to application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. cis-1,2-Dihydrocatechol - Wikipedia [en.wikipedia.org]

Physical and chemical properties of cis-Cyclohexa-3,5-diene-1,2-diol

An In-Depth Technical Guide to cis-Cyclohexa-3,5-diene-1,2-diol

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a pivotal chiral intermediate in modern organic synthesis. We delve into its structural characteristics, reactivity profile, and established synthetic methodologies, with a particular focus on its applications in the development of pharmaceuticals and advanced materials. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile building block.

Introduction and Significance

This compound, also known by synonyms such as cis-1,2-Dihydrocatechol and cis-Benzeneglycol, is a unique and highly valuable molecule in synthetic chemistry.[1][2] With the chemical formula C₆H₈O₂ and a molecular weight of approximately 112.13 g/mol , its structure features a cyclohexadiene ring with two adjacent, or vicinal, hydroxyl groups in a cis-stereochemical arrangement.[1][2][3]

The primary significance of this diol lies in its role as a chiral synthon. The enzymatic dihydroxylation of aromatic compounds provides an efficient route to enantiomerically pure forms of this molecule, which would be challenging to achieve through traditional chemical methods.[4] This ready access to a chiral scaffold has established this compound as a cornerstone for the synthesis of a wide array of complex, biologically active compounds, including natural products and pharmaceuticals like the HIV protease inhibitor Indinavir.[5]

Physical Properties

This compound is a white crystalline solid or powder at room temperature, often described as having a somewhat waxy texture.[3] A critical handling characteristic is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere; therefore, storage in airtight containers is imperative for maintaining its integrity.[3]

Summary of Physical Data

The fundamental physical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈O₂ | [1][2] |

| Molecular Weight | 112.13 g/mol | [1][3] |

| Appearance | White crystalline solid/powder | [3] |

| Melting Point | 145.70 °C (418.85 K) | [3] |

| Boiling Point | 250.50 °C (523.65 K) | [3] |

| Density | 1.2492 g/cm³ | [3] |

| Solubility | Soluble in water and polar solvents; limited solubility in non-polar solvents (e.g., hexane). | [3] |

The solubility profile is a direct consequence of its molecular structure. The two polar hydroxyl (-OH) groups are capable of forming strong hydrogen bonds with polar solvents like water, leading to good solubility.[3] Conversely, these polar groups interact unfavorably with non-polar environments, resulting in poor solubility in solvents such as hexane.[3]

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for confirming the structure and stereochemistry. The ¹H NMR spectrum provides distinct signals for the vinyl, carbinol, and hydroxyl protons, with coupling constants that help elucidate the cis relationship of the hydroxyl groups. A reference ¹H NMR spectrum in a mixture of CDCl₃ and DMSO-d₆ is available in public databases.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, indicative of the O-H stretching of the hydroxyl groups. Absorptions corresponding to C=C stretching of the diene and C-O stretching of the alcohol functionalities are also prominent.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (112.13).

Chemical Properties and Reactivity

The chemical reactivity of this compound is governed by the interplay between its two key functional groups: the conjugated diene system and the vicinal diols. While stable under standard conditions, it can be sensitive to heat and light.[3]

Reactions of the Diene System

The conjugated diene is electron-rich and readily participates in pericyclic reactions.

-

Diels-Alder Reaction: This is one of the most important reactions of the diol. It can act as the diene component in [4+2] cycloadditions with a variety of dienophiles. The stereochemical outcome of these reactions is of particular interest. For instance, the facial selectivity of the addition can be modest with some dienophiles but highly selective with others, such as acetylenic dienophiles, which may add exclusively anti to the oxygen functions of protected diols. This controlled reactivity is a cornerstone of its utility in complex molecule synthesis.

Reactions of the Diol Functionality

The vicinal diols are a versatile handle for a wide range of chemical transformations.

-

Oxidation: The diol can be readily oxidized. Enzymatically, cis-1,2-dihydrobenzene-1,2-diol dehydrogenase catalyzes its oxidation to catechol, a key step in the microbial degradation of benzene.[7] Chemically, oxidative cleavage of the diol can be employed to generate dicarboxylic acids, such as adipic acid, which is a precursor to nylon.[8]

-

Protection Chemistry: To prevent unwanted side reactions during multi-step syntheses, the diol is frequently protected. A common strategy is the formation of a cyclic acetal, such as an acetonide, by reacting the diol with acetone under acidic conditions. This protecting group is robust under many reaction conditions but can be easily removed when desired.

-

Rearrangements: Under specific conditions, the diol scaffold can undergo rearrangement. For example, the thermal decomposition of a cyclic sulfite derived from the diol leads to the formation of cyclohexanone via a pinacol-like rearrangement, where a vicinal hydrogen migrates.[9]

Polymerization

This compound serves as a monomer for the synthesis of poly(p-phenylene) (PPP), a conductive polymer. This involves the polymerization of the diol followed by an aromatization step, offering a processable precursor route to an otherwise intractable material.[4]

Synthesis Methodologies

The accessibility of enantiomerically pure this compound is central to its widespread use. Both biological and chemical routes have been developed.

Enzymatic Synthesis (Biotransformation)

The most efficient and widely used method for producing chiral cis-diols is through the microbial oxidation of aromatic compounds.[4] This biotransformation is catalyzed by dioxygenase enzymes found in various bacterial strains, such as Pseudomonas putida and Rhodococcus sp.[4][10]

The key advantages of this approach are:

-

High Enantioselectivity: The enzymatic process produces the diol in high enantiomeric excess.

-

Mild Conditions: The reactions are typically run in aqueous media at or near ambient temperature and pressure.

-

Environmental Sustainability: This "green chemistry" approach avoids the use of harsh reagents and toxic solvents.[4]

The general pathway is illustrated below:

Caption: Enzymatic pathway from benzene to catechol.

Chemical Synthesis

While enzymatic routes are dominant for the parent diol, chemical synthesis provides crucial access to derivatives and enantiomers that may not be available through biotransformation. These multi-step sequences often begin from readily available chiral starting materials. For example, a practical chemical synthesis has been developed starting from chiral 5-(tert-butyldimethylsilyloxy)-2-cyclohexenone, allowing for the preparation of both enantiomers of the diol acetonide. Another reported route utilizes the inexpensive starting material myo-inositol.[11]

Experimental Protocols

The following protocols are provided as illustrative examples of common procedures involving this compound.

Protocol: General Procedure for Enzymatic Synthesis

This protocol describes a representative fermentation process for the bioconversion of an aromatic substrate to the corresponding cis-diol.

-

Inoculum Preparation: A culture of a suitable microorganism (e.g., Rhodococcus sp. MA 7249) is grown in a nutrient-rich medium to a desired cell density.[10]

-

Fermentation: The cell culture is transferred to a larger fermentor vessel containing a mineral salts medium.

-

Substrate Addition: The aromatic substrate (e.g., toluene) is introduced into the fermentor, often supplied continuously via the vapor phase to maintain a low, non-toxic concentration.[10]

-

Process Monitoring: The fermentation is maintained at a controlled temperature and pH. The concentration of the product, the cis-diol, in the culture medium is monitored over time using techniques like HPLC.

-

Product Isolation: After the reaction is complete (typically 100+ hours), the cells are removed by centrifugation. The supernatant is then extracted with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The crude product from the extract is purified, typically by column chromatography or recrystallization, to yield the pure cis-diol.

Protocol: Acetonide Protection of the Diol

This procedure is a standard method for protecting the vicinal diol functionality, which is often a prerequisite for subsequent synthetic steps.

-

Reaction Setup: this compound is dissolved in an excess of 2,2-dimethoxypropane, which serves as both a reagent and a solvent. A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added.

-

Reaction: The mixture is stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the starting material is consumed, the reaction is quenched by the addition of a weak base (e.g., solid sodium bicarbonate) to neutralize the acid catalyst.

-

Isolation: The solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like diethyl ether and washed with water or brine to remove any remaining salts.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated. The resulting crude acetonide can be purified by silica gel chromatography if necessary.

Caption: A typical synthetic workflow using the diol.

Conclusion

This compound is more than just a chemical curiosity; it is an enabling tool for modern synthetic chemistry. Its unique combination of a reactive diene and a chiral vicinal diol, made readily accessible through efficient biotranformation processes, provides a powerful platform for the construction of complex molecular architectures. A thorough understanding of its physical properties, chemical reactivity, and handling requirements is essential for any researcher aiming to leverage its full synthetic potential in the fields of drug discovery, natural product synthesis, and materials science.

References

-

cis-3,5-Cyclohexadiene-1,2-diol derivatives: facial selectivity in their Diels-Alder reactions with ethylenic, acetylenic and azo dienophiles. (n.d.). Semantic Scholar. Retrieved January 13, 2026, from [Link]

-

Cyclohexa-3,5-diene-1,2-diol | Solubility of Things. (n.d.). Solubility of Things. Retrieved January 13, 2026, from [Link]

- Hanazawa, T., Okamoto, S., & Sato, F. (2001). Chemical synthesis of optically active cis-cyclohexa-3,5-diene-1,2-diols and their 5-2H-derivatives. Tetrahedron Letters, 42(32), 5455–5457.

-

Pittol, C. A., Roberts, S. M., Sutton, P. W., & Williams, J. O. (n.d.). Reaction of diphenylketene with some cyclohexa-3,5-diene-1,2-cis-diol derivatives: conversion of chlorobenzene into optically active 2-oxabicyclo[2.2.2]octen-3-one. Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]

-

3,5-Cyclohexadiene-1,2-diol, 3-methyl-, cis-. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

- Chen, G. Q. (2010). Microbial cis-3,5-Cyclohexadiene-1,2-diol, Its Polymer Poly(p-phenylene), and Applications. In Microbiology Monographs (Vol. 16). Springer.

-

Convenient synthesis of cis-O-isopropylidene-3,5-cyclohexadien-1,2-diol. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

cis-1,2-dihydrocatechol. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

3,5-Dichloro-cis-1,2-dihydroxycyclohexa-3,5-diene. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

cis-1,2-Dihydrocatechol. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

-

Experimental Procedures Cyclohexene to cis-1,2-cyclohexanediol. (2020). Retrieved January 13, 2026, from [Link]

-

How would you synthesise cis-cyclohexane-1, 2-diol from cyclohexanol? (n.d.). Quora. Retrieved January 13, 2026, from [Link]

-

(1R,2S)-cyclohexa-3,5-diene-1,2-diol - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 13, 2026, from [Link]

-

Two alternative routes for 1, 2-cyclohexanediol synthesis by means of green processes: Cyclohexene dihydroxylation and catechol hydrogenation. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

-

A simple synthesis of 4-cyclohexene-1,2-cis-diol and its use as the precursor of a functionalized cyclohexenone synthon. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]

- Production of cis-1,2-dihydroxy-3-methylcyclohexa-3,5-diene (toluene cis glycol) by Rhodococcus sp. MA 7249. (2000). Journal of Bioscience and Bioengineering, 90(3), 321-327.

-

(1S,2R)-3,4,6-trichlorocyclohexa-3,5-diene-1,2-diol. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

cis-1,2-Cyclohexanediol - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 13, 2026, from [Link]

-

Preparation of cis- and trans-1,2-Diphenyl-1,2-cyclohexanediol 1. (n.d.). ACS Publications. Retrieved January 13, 2026, from [Link]

-

cis-1,2-Dihydrobenzene-1,2-diol dehydrogenase. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

-

trans-1,2-CYCLOHEXANEDIOL. (n.d.). Organic Syntheses. Retrieved January 13, 2026, from [Link]

-

Cis-1,2-dihydroxy-4-methylcyclohexa-3,5-diene-1-carboxylate dehydrogenase. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

- Method for preparing 1,2-cyclohexanediol through oxidation of cyclohexene. (n.d.). Google Patents.

- Petronzi, C., et al. (2013). Cyclohexa-2,5-diene-1,4-dione-based antiproliferative agents: design, synthesis, and cytotoxic evaluation. Journal of Experimental & Clinical Cancer Research, 32(24).

- Oxidation of cyclohexanediol derivatives with 12-tungstophosphoric acid-hydrogen peroxide system. (2009). Journal of Oleo Science, 58(6), 323-327.

-

Stereochemical aspect of heating of cyclohexane-1,2-diol. (2015). Chemistry Stack Exchange. Retrieved January 13, 2026, from [Link]

Sources

- 1. Cis-1,2-dihydrocatechol | C6H8O2 | CID 176951 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. researchgate.net [researchgate.net]

- 5. cis-1,2-Dihydrocatechol - Wikipedia [en.wikipedia.org]

- 6. spectrabase.com [spectrabase.com]

- 7. Cis-1,2-dihydrobenzene-1,2-diol dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. Oxidation of cyclohexanediol derivatives with 12-tungstophosphoric acid-hydrogen peroxide system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Production of cis-1,2-dihydroxy-3-methylcyclohexa-3,5-diene (toluene cis glycol) by Rhodococcus sp. MA 7249 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Microbial Forge: Unraveling the Biological Genesis of cis-Cyclohexa-3,5-diene-1,2-diol

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: cis-Cyclohexa-3,5-diene-1,2-diols (cis-diols) are high-value, chiral chemical intermediates that serve as versatile building blocks in the asymmetric synthesis of complex molecules, including pharmaceuticals and novel polymers.[1][2] Nature has devised an elegant and highly efficient method for their production through the microbial catabolism of aromatic hydrocarbons. This guide provides a comprehensive technical overview of the biological origin of these compounds, focusing on the enzymatic machinery, metabolic pathways, and genetic regulation that underpin their formation in microorganisms. We delve into the archetypal toluene degradation (tod) pathway of Pseudomonas putida, detailing the pivotal role of toluene dioxygenase, and present actionable protocols for the study and production of these enantiopure synthons.

Part 1: The Central Role of Rieske Dioxygenases in Aromatic Ring Dihydroxylation

The microbial degradation of stable aromatic compounds is most often initiated by powerful oxygenase enzymes that activate molecular oxygen to break the molecule's aromaticity.[3][4] The formation of cis-cyclohexa-3,5-diene-1,2-diol from benzene is a hallmark of this process, catalyzed by a class of enzymes known as Rieske non-heme iron dioxygenases.

Toluene Dioxygenase: A Multi-component Catalyst

The archetypal enzyme system responsible for this transformation is Toluene Dioxygenase (TDO), extensively studied in soil bacteria like Pseudomonas putida F1.[5][6] This is not a single enzyme but a sophisticated, multi-component electron transport chain that channels electrons from NADH to a terminal oxygenase component, which performs the dihydroxylation.[6] The reaction is a reductive dihydroxylation, incorporating both atoms of molecular oxygen into the aromatic ring to form a stereospecific cis-dihydrodiol.[4][7]

The components of the TDO system are encoded by the tod operon and work in a sequential manner to relay electrons.

Table 1: Components of the Toluene Dioxygenase (TDO) Enzyme System

| Component | Gene | Function |

|---|---|---|

| Reductase (TDO) | todA | An iron-sulfur flavoprotein that accepts electrons from NADH and transfers them to the ferredoxin component. |

| Ferredoxin (TDO) | todB | A small iron-sulfur protein that acts as a mobile electron shuttle between the reductase and the terminal oxygenase.[8] |

| Oxygenase (TDO) | todC1C2 | The terminal component, a large iron-sulfur protein (ISP), which contains the active site with a mononuclear non-heme iron center and a Rieske [2Fe-2S] cluster. It binds the aromatic substrate and molecular oxygen to catalyze the dihydroxylation. |

The flow of electrons is crucial for the activation of O₂ at the oxygenase active site, enabling the highly specific attack on the aromatic ring.

Part 2: The Metabolic Framework: The Toluene Degradation (tod) Pathway

The production of this compound is the first step in a larger catabolic pathway designed to break down aromatic compounds into central metabolites.[9][10] In P. putida, this is known as the tod pathway, which funnels the breakdown products into the Krebs cycle.[3] Understanding this context is vital, as the continued metabolism of the cis-diol is the reason it does not typically accumulate in wild-type cells.

-

Formation of cis-Diol : Toluene is oxidized by Toluene Dioxygenase (TDO) to (+)-cis-1(S),2(R)-dihydroxy-3-methylcyclohexa-3,5-diene (cis-toluene dihydrodiol).[6]

-

Dehydrogenation to Catechol : The newly formed cis-diol is immediately acted upon by a NAD⁺-dependent cis-toluene dihydrodiol dehydrogenase, encoded by the todD gene.[5][11] This step re-aromatizes the ring, yielding 3-methylcatechol.

-

meta-Ring Cleavage : The 3-methylcatechol is then cleaved by a catechol 2,3-dioxygenase (todE), opening the aromatic ring.[5][6]

-

Downstream Metabolism : Subsequent enzymatic steps involving a hydrolase (todF), hydratase (todG), aldolase (todH), and dehydrogenase (todI) process the aliphatic product into pyruvate and acetyl-CoA, which enter central metabolism.[9]

Part 3: Genetic Control - Regulation of the tod Operon

The expression of the enzymatic machinery for toluene degradation is tightly regulated to ensure the pathway is only active when an appropriate substrate is present. The tod genes are organized into an operon, allowing for coordinated expression.[5][12] In P. putida F1, the genes are transcribed in the order todF, todC1, todC2, todB, todA, todD, todE.[5][8][13]

Regulation is primarily managed by a two-component regulatory system, TodS and TodT.[12]

-

TodS : A sensor kinase that is thought to detect the presence of toluene or other inducers.

-

TodT : A response regulator that, upon activation by TodS, binds to the promoter region of the tod operon and activates transcription.

This system allows the bacterium to respond efficiently to the availability of aromatic compounds in its environment.[12] Interestingly, some non-growth substrates, such as trichloroethylene (TCE), have also been shown to induce the tod operon, a phenomenon of great interest in bioremediation.[14][15]

Part 4: Methodologies for Production and Analysis

For drug development and synthetic chemistry, the goal is not to fully degrade the aromatic substrate but to stop the pathway at the valuable cis-diol intermediate. This requires specific experimental strategies and protocols.

Strategy for cis-Diol Accumulation

The key to accumulating the cis-diol is to block its subsequent conversion to catechol. This is most effectively achieved by using a mutant strain of the microorganism that lacks a functional cis-diol dehydrogenase (todD gene).[16][17] Deletion or inactivation of this gene creates a metabolic bottleneck, causing the cell to excrete the cis-diol it produces into the culture medium.[17]

Experimental Workflow: Whole-Cell Biotransformation

This protocol outlines a general procedure for producing a cis-diol from a suitable aromatic substrate using a dehydrogenase-deficient strain of Pseudomonas putida.

Protocol: Toluene Dioxygenase Activity Assay in Cell-Free Extract

This assay measures the rate of substrate-dependent NADH oxidation, providing a quantitative measure of TDO activity.

Materials:

-

Phosphate buffer (50 mM, pH 7.4)

-

NADH stock solution (10 mM in buffer)

-

Aromatic substrate stock solution (e.g., 100 mM Toluene in DMSO)

-

Cell-free extract from induced microbial cells

-

UV-Vis Spectrophotometer with cuvette holder at 30°C

Procedure:

-

Prepare a 1 mL reaction mixture in a quartz cuvette containing:

-

880 µL Phosphate buffer

-

100 µL Cell-free extract

-

10 µL NADH stock solution (final concentration 0.1 mM)

-

-

Place the cuvette in the spectrophotometer and allow the temperature to equilibrate.

-

Initiate the reaction by adding 10 µL of the toluene stock solution (final concentration 1 mM).

-

Immediately begin monitoring the decrease in absorbance at 340 nm (A₃₄₀) over 5 minutes. The extinction coefficient for NADH at 340 nm is 6,220 M⁻¹cm⁻¹.

-

The background rate of NADH oxidation should be measured in a control reaction lacking the toluene substrate.

-

Calculate the specific activity as µmol of NADH oxidized per minute per mg of total protein.

Table 2: Example Data Presentation for TDO Activity Assay

| Sample | Protein (mg/mL) | ΔA₃₄₀/min (Substrate) | ΔA₃₄₀/min (Control) | Net ΔA₃₄₀/min | Specific Activity (U/mg) |

|---|---|---|---|---|---|

| Wild-Type (Induced) | 5.2 | -0.250 | -0.015 | -0.235 | 0.0072 |

| Mutant (Induced) | 4.8 | -0.281 | -0.018 | -0.263 | 0.0088 |

| Uninduced Control | 5.5 | -0.021 | -0.019 | -0.002 | < 0.0001 |

1 Unit (U) = 1 µmol NADH oxidized per minute.

Part 5: Substrate Versatility and Applications in Synthesis

A key feature of Toluene Dioxygenase and related enzymes is their remarkable substrate promiscuity. They can accept a wide range of substituted aromatic and heterocyclic compounds, generating an array of novel, enantiopure cis-diols.[9][18][19] This capability is a cornerstone of their utility in drug development, providing access to chiral synthons that are difficult to produce through traditional chemical synthesis.[20][21]

Table 3: Representative Substrates of Toluene Dioxygenase and Their Products

| Substrate | Product | Potential Application |

|---|---|---|

| Benzene | This compound | Synthesis of Poly(p-phenylene), Indinavir precursor[2] |

| Toluene | (+)-cis-1,2-Dihydroxy-3-methylcyclohexa-3,5-diene | Chiral building block |

| Chlorobenzene | cis-1,2-Dihydroxy-3-chlorocyclohexa-3,5-diene | Fine chemical synthesis |

| Biphenyl | cis-2,3-Dihydroxy-2,3-dihydrobiphenyl | Precursor for specialty chemicals |

| Quinoline | cis-5,6-Dihydroxy-5,6-dihydroquinoline | Pharmaceutical intermediate synthesis[18][19] |

| Benzoic Acid | cis-1,2-Dihydroxy-cyclohexa-3,5-diene-1-carboxylic acid | Biopolymer precursors[16] |

Conclusion

The biological origin of this compound is a testament to the metabolic versatility of microorganisms. The concerted action of the multi-component Toluene Dioxygenase system, embedded within the highly regulated tod catabolic pathway, provides an efficient and stereospecific route to these valuable chiral molecules. For researchers and drug development professionals, harnessing this microbial capability through targeted genetic engineering and controlled biotransformations offers a powerful, green-chemistry approach to access complex molecular architectures. As our understanding of enzyme engineering and metabolic regulation deepens, the potential to expand the substrate scope and improve the yields of these microbial forges will continue to grow, paving the way for the synthesis of next-generation pharmaceuticals and advanced materials.

References

-

Cho, M. C., Kang, D. O., Yoon, B. D., & Lee, K. (2000). Toluene degradation pathway from Pseudomonas putida F1: substrate specificity and gene induction by 1-substituted benzenes. Journal of Industrial Microbiology & Biotechnology, 25, 163–170. [Link]

-

Cho, M. C., Kang, D. O., Yoon, B. D., & Lee, K. (2000). Toluene degradation pathway from Pseudomonas putida F1: substrate specificity and gene induction by 1-substituted benzenes. Journal of Industrial Microbiology and Biotechnology. [Link]

-

Regan, L. (1998). Pathway engineering of the toluene degradation pathway of Pseudomonas putida mt-2. University of Westminster. [Link]

-

Zylstra, G. J., McCombie, W. R., Gibson, D. T., & Finette, B. A. (1988). Toluene degradation by Pseudomonas putida F1: genetic organization of the tod operon. Applied and Environmental Microbiology, 54(6), 1498–1503. [Link]

-

Zylstra, G. J., McCombie, W. R., Gibson, D. T., & Finette, B. A. (1988). Toluene degradation by Pseudomonas putida F1: genetic organization of the tod operon. ASM Journals. [Link]

-

Shingleton, J. T., Applegate, B. M., Nagel, A. C., Bienkowski, P. R., & Sayler, G. S. (1998). Induction of the tod Operon by Trichloroethylene in Pseudomonas putida TVA8. Applied and Environmental Microbiology. [Link]

-

Wikipedia. (n.d.). Cis-1,2-dihydrobenzene-1,2-diol dehydrogenase. Retrieved January 7, 2026. [Link]

-

Finette, B. A., & Gibson, D. T. (1988). Initial Studies on the Regulation of Toluene Degradation by Pseudomonas Putida F1. ResearchGate. [Link]

-

Grokipedia. (n.d.). Cis-3,4-dihydrophenanthrene-3,4-diol dehydrogenase. Retrieved January 7, 2026. [Link]

-

Su, Y., Zhang, S., Liu, Q., Wu, G., & Tao, Y. (2008). Microbial production of cis-1,2-dihydroxy-cyclohexa-3,5-diene-1-carboxylate by genetically modified Pseudomonas putida. PubMed. [Link]

-

Boyd, D. R., Sharma, N. D., Loke, P. L., et al. (2021). Toluene Dioxygenase-Catalyzed cis-Dihydroxylation of Quinolines: A Molecular Docking Study and Chemoenzymatic Synthesis of Quinoline Arene Oxides. Frontiers in Bioengineering and Biotechnology. [Link]

-

Allen, C. C., Sharma, N. D., Campbell, M. A., et al. (2015). Toluene dioxygenase-catalyzed synthesis and reactions of cis-diol metabolites derived from 2- and 3-methoxyphenols. PubMed. [Link]

-

Pérez-Pantoja, D., Donoso, R., & Agulló, L. (2015). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. ResearchGate. [Link]

-

Enviro Wiki. (2024). Biodegradation - Hydrocarbons. [Link]

-

Boyd, D. R., Sharma, N. D., Loke, P. L., et al. (2021). Toluene Dioxygenase-Catalyzed cis-Dihydroxylation of Quinolines: A Molecular Docking Study and Chemoenzymatic Synthesis of Quinoline Arene Oxides. Frontiers Media S.A.. [Link]

-

Wikipedia. (n.d.). Phthalate 4,5-cis-dihydrodiol dehydrogenase. Retrieved January 7, 2026. [Link]

-

ResearchGate. (n.d.). Examples of cis-1,2-diols formed from arenes, with absolute structures established. [Link]

-

Wikipedia. (n.d.). Terephthalate 1,2-cis-dihydrodiol dehydrogenase. Retrieved January 7, 2026. [Link]

-

Shingleton, J. T., Applegate, B. M., Nagel, A. C., Bienkowski, P. R., & Sayler, G. S. (1998). Induction of the tod operon by trichloroethylene in Pseudomonas putida TVA8. PubMed. [Link]

-

Zylstra, G. J., McCombie, W. R., Gibson, D. T., & Finette, B. A. (1988). Toluene degradation by Pseudomonas putida F1: genetic organization of the tod operon. ASM Journals. [Link]

-

Zylstra, G. J., McCombie, W. R., Gibson, D. T., & Finette, B. A. (1988). Toluene degradation by Pseudomonas putida F1: Genetic organization of the tod operon. ResearchGate. [Link]

-

Boyd, D. R., Sharma, N. D., Loke, P. L., et al. (2021). Toluene Dioxygenase-Catalyzed cis-Dihydroxylation of Quinolines: A Molecular Docking Study and Chemoenzymatic Synthesis of Quinoline Arene Oxides. Queen's University Belfast Research Portal. [Link]

-

Chen, G. Q. (2010). Microbial cis-3,5-Cyclohexadiene-1,2-diol, Its Polymer Poly(p-phenylene), and Applications. ResearchGate. [Link]

-

Evans, W. C. (1963). The Microbiological Degradation of Aromatic Compounds. Microbiology Society. [Link]

-

Pérez-Pantoja, D., Donoso, R., & Agulló, L. (2015). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. UNESP Institutional Repository. [Link]

-

Resnick, S. M., & Gibson, D. T. (1996). Purification and Characterization of an Arene cis-Dihydrodiol Dehydrogenase Endowed with Broad Substrate Specificity toward Polycyclic Aromatic Hydrocarbon Dihydrodiols. ASM Journals. [Link]

-

Rabus, R., Boll, M., Heider, J., et al. (2016). Anaerobic Microbial Degradation of Hydrocarbons: From Enzymatic Reactions to the Environment. Karger Publishers. [Link]

-

Brilon, C., Beckmann, W., & Knackmuss, H. J. (2000). Production of cis-1,2-dihydroxy-3-methylcyclohexa-3,5-diene (toluene cis glycol) by Rhodococcus sp. MA 7249. PubMed. [Link]

-

Wikipedia. (n.d.). cis-1,2-Dihydrocatechol. Retrieved January 7, 2026. [Link]

-

Borissenko, M. V., & Brückner, R. (2002). Cyclohexadiene-trans-diols as versatile starting material in natural product synthesis: Short and efficient synthesis of iso-crotepoxide and ent-senepoxide. ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. cis-1,2-Dihydrocatechol - Wikipedia [en.wikipedia.org]

- 3. microbiologyresearch.org [microbiologyresearch.org]

- 4. repositorio.unesp.br [repositorio.unesp.br]

- 5. Toluene degradation by Pseudomonas putida F1: genetic organization of the tod operon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Cis-1,2-dihydrobenzene-1,2-diol dehydrogenase - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

- 14. journals.asm.org [journals.asm.org]

- 15. Induction of the tod operon by trichloroethylene in Pseudomonas putida TVA8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Microbial production of cis-1,2-dihydroxy-cyclohexa-3,5-diene-1-carboxylate by genetically modified Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Production of cis-1,2-dihydroxy-3-methylcyclohexa-3,5-diene (toluene cis glycol) by Rhodococcus sp. MA 7249 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Toluene Dioxygenase-Catalyzed cis-Dihydroxylation of Quinolines: A Molecular Docking Study and Chemoenzymatic Synthesis of Quinoline Arene Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Toluene Dioxygenase-Catalyzed cis-Dihydroxylation of Quinolines: A Molecular Docking Study and Chemoenzymatic Synthesis of Quinoline Arene Oxides [frontiersin.org]

- 20. Toluene dioxygenase-catalyzed synthesis and reactions of cis-diol metabolites derived from 2- and 3-methoxyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pure.qub.ac.uk [pure.qub.ac.uk]

Toluene metabolism to cis-Cyclohexa-3,5-diene-1,2-diol

An In-Depth Technical Guide to the Microbial Metabolism of Toluene to cis-Cyclohexa-3,5-diene-1,2-diol

Abstract

The microbial conversion of aromatic hydrocarbons into value-added chemicals represents a cornerstone of modern biocatalysis. Among these transformations, the oxidation of toluene to (+)-cis-1(S),2(R)-dihydroxy-3-methylcyclohexa-3,5-diene, commonly known as toluene cis-dihydrodiol, is a canonical example of enzymatic prowess that synthetic chemistry cannot easily replicate.[1] This reaction, catalyzed by the multi-component enzyme system Toluene Dioxygenase (TDO), is the initial step in the aerobic degradation pathway of toluene by soil bacteria such as Pseudomonas putida.[2][3] The resulting cis-dihydrodiol is a valuable chiral synthon for the synthesis of pharmaceuticals and fine chemicals.[1] This guide provides a comprehensive technical overview of the enzymatic machinery, genetic regulation, and detailed experimental protocols for studying and harnessing this powerful biotransformation. It is intended for researchers, biochemists, and drug development professionals seeking to understand and apply this system.

The Enzymatic Core: The Toluene Dioxygenase (TDO) System

The dearomatizing cis-dihydroxylation of toluene is not the work of a single enzyme but a sophisticated three-component system that functions as a short electron transport chain, culminating in the stereospecific oxidation of the aromatic ring.[4][5] This multi-protein arrangement is crucial for shuttling electrons from a soluble donor, NADH, to the catalytic center where molecular oxygen is activated. The host organism for this archetypal pathway is Pseudomonas putida F1.[2][6]

The three essential protein components are:

-

Reductase (ReductaseTOL or TodA): A flavoprotein that initiates the electron transfer process by accepting two electrons from NADH.[7][8]

-

Ferredoxin (FerredoxinTOL or TodB): A small iron-sulfur protein containing a Rieske-type [2Fe-2S] cluster. It acts as a mobile electron shuttle, accepting electrons one at a time from the reductase and transferring them to the terminal oxygenase.[7][8]

-

Oxygenase (OxygenaseTOL or TodC1C2): This is the terminal and largest component, where the catalysis occurs. It is a heterohexamer (α3β3) containing two distinct metal centers per α subunit: a Rieske [2Fe-2S] cluster and a mononuclear non-heme ferrous iron (Fe²⁺) active site.[4][8] The oxygenase binds the toluene substrate and, upon receiving two electrons from the ferredoxin, activates diatomic oxygen for incorporation into the aromatic ring.[7][9]

The flow of electrons from NADH to the terminal oxygenase is a tightly regulated process essential for catalytic turnover. The instability of the reduced states of the components necessitates their precise interaction.

Genetic Blueprint: The tod Operon of Pseudomonas putida F1

The enzymes responsible for the initial stages of toluene degradation in P. putida F1 are encoded by a set of genes organized into the tod operon. This genetic arrangement ensures the coordinated expression of all necessary proteins upon exposure to an appropriate inducer, such as toluene.[10] The gene cluster, todFC1C2BADEGIH, has been extensively characterized.[2][6]

The key structural genes for the formation of cis-toluene dihydrodiol and its subsequent conversion are:

-

todC1C2 : Encode the alpha and beta subunits of the terminal oxygenase component (OxygenaseTOL).[8]

-

todB : Encodes the ferredoxin component (FerredoxinTOL).[8]

-

todA : Encodes the reductase component (ReductaseTOL).[8]

-

todD : Encodes the NAD⁺-dependent cis-toluene dihydrodiol dehydrogenase, which rearomatizes the diol to form 3-methylcatechol.[2][11]

-

todE : Encodes 3-methylcatechol 2,3-dioxygenase, which catalyzes the meta-cleavage of the aromatic ring.[2][11]

Regulation of the tod operon is managed by a two-component regulatory system, TodS and TodT, which senses the presence of toluene and activates transcription.[10]

Experimental Guide: From Culture to Purified Product

This section provides a logical workflow and detailed protocols for the production, purification, and analysis of cis-toluene dihydrodiol. The causality behind key steps is explained to provide a framework for troubleshooting and adaptation.

Sources

- 1. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 2. Toluene degradation by Pseudomonas putida F1: genetic organization of the tod operon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Purification, crystallization and preliminary X-ray diffraction studies of the three components of the toluene 2,3-dioxygenase enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. repository.cshl.edu [repository.cshl.edu]

- 8. Toluene degradation by Pseudomonas putida F1. Nucleotide sequence of the todC1C2BADE genes and their expression in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Purification, crystallization and preliminary X-ray diffraction studies of the three components of the toluene 2,3-dioxygenase enzyme system. Corrigendum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. journals.asm.org [journals.asm.org]

The Role of Rieske Dioxygenases in the Biocatalytic Formation of cis-Cyclohexa-3,5-diene-1,2-diol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The regio- and stereospecific oxidation of aromatic compounds into cis-dihydrodiols is a pivotal transformation in both environmental biodegradation and synthetic organic chemistry. This guide provides a comprehensive technical overview of the enzymatic systems responsible for this reaction, focusing on the formation of cis-cyclohexa-3,5-diene-1,2-diol from benzene. The central catalysts are Rieske non-heme iron dioxygenases (ROs), sophisticated multi-component enzyme systems found in various bacteria.[1][2] We will dissect the intricate architecture of these enzymes, elucidate the electron transport chain that powers them, and detail the current understanding of the catalytic mechanism at the mononuclear iron active site. Furthermore, this guide presents a detailed experimental protocol for the expression, purification, and activity assessment of a model Rieske dioxygenase system. By integrating mechanistic insights with practical methodologies, this document serves as an essential resource for researchers aiming to harness the synthetic potential of these powerful biocatalysts in drug development and chiral synthesis.

Introduction: The Significance of cis-Dihydrodiols

Aromatic hydrocarbons are ubiquitous environmental pollutants but also represent fundamental scaffolds in pharmaceuticals and industrial chemicals.[3][4] Nature has evolved elegant pathways to metabolize these often-inert molecules, with the initial step frequently being an aerobic dihydroxylation.[5][6] This reaction, which incorporates both atoms of molecular oxygen into the aromatic ring, produces chiral cis-1,2-dihydroxycyclohexa-3,5-diene (cis-dihydrodiol) derivatives.[4]

The product of benzene dihydroxylation, this compound (also known as cis-benzene dihydrodiol), is a highly valuable chiral synthon.[7] Its densely functionalized and stereochemically defined structure serves as a versatile starting material for the asymmetric synthesis of a wide array of complex molecules, including natural products and pharmaceutical agents.[8][9] The enzymes that catalyze this transformation, Rieske non-heme iron dioxygenases, are therefore of significant interest to the scientific community for their potential in green chemistry and biocatalysis.[2][4]

The Rieske Dioxygenase Multi-Enzyme System

The enzymatic machinery that performs cis-dihydroxylation is not a single polypeptide but a multi-component system that functions as a precisely controlled electron transport chain.[2][10] These systems typically consist of two or three separate proteins that shuttle electrons from a reduced nicotinamide cofactor (NADH or NADPH) to the terminal oxygenase, where the catalysis occurs.[10][11]

A classic example is the Toluene Dioxygenase (TDO) system from Pseudomonas putida F1, which efficiently converts benzene to this compound.[4][11] The system comprises:

-

A Reductase: An NADH-dependent flavoprotein that contains a Flavin Adenine Dinucleotide (FAD) cofactor. It accepts two electrons from NADH.[10][11]

-

A Ferredoxin: A small iron-sulfur protein containing a plant-type [2Fe-2S] cluster. It acts as a mobile, single-electron shuttle between the reductase and the terminal oxygenase.[10][11]

-

A Terminal Oxygenase: This is the catalytic heart of the system. It is typically a heterohexamer with an α₃β₃ structure.[10][12] The larger α-subunits contain two distinct metallocenters:

-

A Rieske [2Fe-2S] cluster: This unique iron-sulfur cluster, coordinated by two cysteine and two histidine residues, accepts an electron from the ferredoxin.[2][12]

-

A Mononuclear Non-Heme Iron Center: Located deep within the catalytic domain, this Fe(II) ion is coordinated by a conserved 2-His-1-carboxylate facial triad (two histidine residues and one aspartate/glutamate residue).[2][12] This is the active site where substrate binding, O₂ activation, and dihydroxylation occur.[10]

-

The β-subunits primarily play a structural role, maintaining the integrity of the hexameric complex.[11]

The Catalytic Cycle of cis-Dihydroxylation

The formation of this compound is a sophisticated process involving the reductive activation of molecular oxygen. While the precise nature of all intermediates is a subject of ongoing research, a consensus mechanism has been established through extensive spectroscopic and kinetic studies.[13][14]

The catalytic cycle at the mononuclear iron center can be summarized as follows:

-

Substrate Binding: The aromatic substrate (benzene) enters a hydrophobic pocket and binds near the catalytic Fe(II) center.[1]

-

Electron Transfer: The Fe(II) center is primed by receiving a first electron from the nearby Rieske [2Fe-2S] cluster.

-

Oxygen Binding: Molecular oxygen (O₂) binds to the reduced iron center.

-

Reductive Activation: A second electron is transferred from the Rieske cluster, resulting in a two-electron reduction of the bound dioxygen. This is the critical activation step, thought to generate a highly reactive iron-peroxo species, likely an Fe(III)-hydroperoxo intermediate.[13][14][15] Some theories also propose the formation of an even more reactive Fe(V)=O(OH) species.[15][16]

-

Attack on the Aromatic Ring: The activated oxygen species performs an electrophilic attack on the electron-rich π-system of the benzene ring. This concerted reaction adds both oxygen atoms across one of the double bonds in a syn-periplanar fashion, which establishes the cis-stereochemistry of the final product.[14]

-

Product Release: The resulting this compound has a lower affinity for the active site and is released, regenerating the resting state of the enzyme for the next catalytic cycle.

Substrate Specificity and Engineering

While toluene dioxygenase is renowned for its ability to oxidize benzene and toluene, different Rieske dioxygenases exhibit varied substrate specificities and regioselectivities.[4][10] This specificity is primarily determined by the architecture of the substrate-binding pocket.[1] Key amino acid residues lining this pocket dictate how a substrate docks in relation to the iron-oxo oxidant, thereby controlling which double bond is hydroxylated.

| Enzyme | Native Substrate | Common Co-substrates | Product Stereochemistry (from Benzene) |

| Toluene Dioxygenase (TDO) | Toluene | Benzene, Halobenzenes, Ethylbenzene | (1S,2R)-dihydroxycyclohexa-3,5-diene |

| Naphthalene Dioxygenase (NDO) | Naphthalene | Biphenyl, Phenanthrene, Anthracene | (1R,2S)-dihydroxycyclohexa-3,5-diene |

| Biphenyl Dioxygenase (BDO) | Biphenyl | Polychlorinated Biphenyls (PCBs), Toluene | (1S,2R)-dihydroxycyclohexa-3,5-diene |

Table 1: Substrate range and stereochemical outcome for selected Rieske dioxygenases.

The plasticity of the active site has made Rieske dioxygenases prime targets for protein engineering.[1][17] Through techniques like site-directed mutagenesis and directed evolution, researchers have successfully altered the substrate scope and regioselectivity of these enzymes, creating novel biocatalysts for the synthesis of new, valuable chiral building blocks.[17][18]

Experimental Protocol: Expression, Purification, and Activity Assay of a Rieske Oxygenase System

This section provides a generalized, field-proven workflow for studying a recombinant three-component dioxygenase system (e.g., TDO) expressed in E. coli.

Recombinant Protein Expression

Rationale: E. coli is a robust host for overexpressing the components of bacterial dioxygenase systems. Co-expression from compatible plasmids or a single polycistronic construct ensures stoichiometric production. Supplementation with iron is critical for the proper formation of the metallocenters.

Methodology:

-

Co-transform E. coli BL21(DE3) cells with expression vectors for the reductase, ferredoxin, and terminal oxygenase components.

-

Grow the transformed cells in 2 L baffled flasks containing 1 L of Terrific Broth (TB) medium with appropriate antibiotics at 37°C with vigorous shaking (220 rpm).

-

When the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8, cool the cultures to 18°C.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM. Simultaneously, supplement the medium with ferrous sulfate (FeSO₄) to a final concentration of 0.2 mM.

-

Continue incubation at 18°C for 16-20 hours.

-

Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. The cell paste can be stored at -80°C until purification.

Protein Purification

Rationale: Each component is purified separately using affinity and ion-exchange chromatography. The distinct physical properties of each protein (e.g., isoelectric point, presence of a tag) allow for their separation. All steps should be performed at 4°C to maintain protein stability.

Methodology:

-

Lysis: Resuspend the cell paste in Lysis Buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 10 mM imidazole) containing DNase I and a protease inhibitor cocktail. Lyse the cells using a French press or sonicator.

-

Clarification: Centrifuge the lysate at 30,000 x g for 45 minutes at 4°C to remove cell debris.

-

Affinity Chromatography (for His-tagged proteins): Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with Lysis Buffer. Wash the column extensively with Wash Buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 40 mM imidazole). Elute the protein with Elution Buffer (50 mM Tris-HCl, pH 7.5, 300 mM NaCl, 250 mM imidazole).

-

Ion-Exchange Chromatography: As a polishing step, subject each component to anion or cation exchange chromatography based on its calculated isoelectric point (pI). This step is crucial for separating the ferredoxin and reductase, which are often co-expressed.

-

Concentration and Storage: Concentrate the purified proteins using ultrafiltration devices. Determine protein concentration using the Bradford assay or by measuring absorbance at 280 nm. Flash-freeze the proteins in small aliquots in storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol) and store at -80°C.

In Vitro Dioxygenase Activity Assay

Rationale: The activity of the reconstituted enzyme system can be monitored by measuring the rate of NADH consumption at 340 nm using a spectrophotometer. The decrease in absorbance is directly proportional to the enzyme's turnover rate. This is a continuous, real-time assay.

Methodology:

-

Prepare a 1 mL reaction mixture in a quartz cuvette containing Assay Buffer (50 mM MOPS, pH 7.0), 200 µM NADH, and the aromatic substrate (e.g., 1 mM benzene, added from a concentrated stock in DMSO).

-

Add the purified enzyme components to the reaction mixture. Typical final concentrations are: 5 µM Reductase, 10 µM Ferredoxin, and 1 µM Terminal Oxygenase.

-

Self-Validation/Controls: Prepare parallel reactions omitting one component at a time (no oxygenase, no substrate, no NADH) to ensure the observed activity is dependent on the complete, functional system.

-

Place the cuvette in a temperature-controlled spectrophotometer (e.g., 25°C).

-

Initiate the reaction by adding the final component (typically the terminal oxygenase).

-

Monitor the decrease in absorbance at 340 nm over time (ε for NADH = 6220 M⁻¹cm⁻¹).

-

Calculate the specific activity as µmol of NADH consumed per minute per milligram of terminal oxygenase.

Conclusion

Rieske non-heme iron dioxygenases are master catalysts of aromatic activation. Their ability to perform regio- and enantioselective cis-dihydroxylation provides a powerful tool for modern synthetic chemistry. Understanding their multi-component architecture, the intricate electron transfer pathway, and the mechanism of oxygen activation is fundamental to harnessing their full potential. As protein engineering techniques become more sophisticated, the rational design of novel dioxygenases will undoubtedly unlock access to a vast new landscape of valuable chiral synthons, paving the way for more efficient and sustainable routes to complex pharmaceuticals and fine chemicals.

References

- University of Minnesota Digital Conservancy. (n.d.). Mechanistic Investigation of Oxygen Activation and cis-Dihydroxylation by Rieske Dearomatizing Dioxygenases. Retrieved from University of Minnesota website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnqwrgzn8NyjMQCvSm-2_MrG5dP8VKIHye-c5HU7GAXYSh00_WCL-YRuVRbMtLiPH-1ChD2SWdXPg9heuCBahWk_hY0SU_24ZHakNSw-YLaxyHBxvBojpsiE87NUDPx0V4-6jIcO1FnslITXWpbe8sztnBXAeongekeW-SbqQLTJA=]

- Iwai, S., et al. (2011). Microbial Dioxygenase Gene Population Shifts during Polycyclic Aromatic Hydrocarbon Biodegradation. Applied and Environmental Microbiology, 77(16), 5599-5606. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_ek70EdmpLplkO72fAezcay3Cadmb1Szav2cY6mnvZIyuIYxd0w9x9VVeGM64Rd6lndRxy5dbB3-R4pC0gBodpI6NCYH12gBoIYmQGSSFCnQKIA9JsuO0M8qVI-RVodxM24FnumSX4Y3dIUU=]

- Ferraro, D. J., et al. (2006). One enzyme, many reactions: structural basis for the various reactions catalyzed by naphthalene 1,2-dioxygenase. Journal of Molecular Biology, 360(4), 839-851. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5LUTJrgXwo3hkLGW6zMCfNDHFVafXqtGMcK69RZMwbTOJhX9avf35gNFhzqZWUhibt-UIiVJ8jtGQ0BIQW8CY-arEE16MkwiD95nnHnGSNbytXnybnLey0ZLmbq-2fngaEywHuhwbmkMS0TU=]

- Seo, J. S., Keum, Y. S., & Li, Q. X. (2009). Bacterial Degradation of Aromatic Compounds. International Journal of Environmental Research and Public Health, 6(1), 278-309. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7N55D7d3tO6ZyHu2X1Irl0eOqVMhZsbseBZkzm7qM3nAkCh-UXxB8uHxwcDhGyio6WDY4L2SpUM1XLe0PZEcmpooqrsc_Z1E9RVWveLHAuqEX7brX8j-zVHCOglWH0D7F]

- Boyd, D. R., & Bugg, T. D. (2006). Arene cis-dihydrodiol formation: from biology to application. Organic & Biomolecular Chemistry, 4(2), 181-192. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnobCtK5xpZy3GAC1YKJeYArC-MzfitL5C7OkUYl16C3MWWbPu0zyBQCcjAgyAkiLyNOzHh01R-bjgPOFZy8yE3lBmxOQ1TAHIWS7B8cUiUpIhFdy5vjnNFkHd5ktDwrK8zymmV_dMyPue1rmNCuyxUzSXviKuoX0Cfw==]

- M-CSA. (n.d.). Naphthalene 1,2-dioxygenase. Retrieved from M-CSA website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQhpk26MUZbG-ZsQdQbmrvb4D4Ji9XPl4kXpt63RyTWE37wuPmIQa6EWIa-bV1LJgAdNGwD0GxSMlB9GAZf5IWnYaavaU2IdR39VNTN7D0I9DopYX3Gx-NpFqPfvyZsH06mCX2jfkYkN0RhCI15Q==]

- Wikipedia. (n.d.). Toluene dioxygenase. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ89fgz7rslmJvpXegpdDlSdcx2v0VsMszcDyzKGWXOUf4KI_m0LvhvrLeUuoLmiIjxU0FiMFUoSw-MEC20Ub0GYdVhdRPhFgwKpC5deEQjo163mWkvTcF_4y7BlZpsQwUvB7lM9ZNG1dpo-Y=]

- Ghosal, D., et al. (2016). Bacterial Biodegradation Pathways of Low and High Molecular Weight Polycyclic Aromatic Hydrocarbons (PAHs). Gavin Publishers. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGb9hXrWZoSibvha2zrBCupgWAFd8xXl4RvN5wIFYbmMDYRe-J6fxnmoD3sOOLbUZ45z0fqcrvluEm4wRtkm_1St0e8yN2GgmH_TLL0DV3RvgAChIckTjgJcoTzed6aVXHdo9j-9u5j6I8tFG-IIzzRfboixPZe51SYyib6b5qD_ehdbk5lt3YhldJAVaLvr-K3yOg85MfyTBOBkZONrlcxGXopbS4xAT3_wRHhbbEuqSc8RrhEQT_AdAOq8EccPjtSllc9JcZIRW2iHjyU0c6eg==]

- Okerlund, A., et al. (2010). Structural Basis for Regioselectivity and Stereoselectivity of Product Formation by Naphthalene 1,2-Dioxygenase. Journal of Bacteriology, 192(13), 3465-3473. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdJ75gQYPJE0cdhmUYksBoCWCR7lmdqKRikvTFSR9z-zC1ja-Ih-KCTKPWYzGjg4CaWhn2rYgTBKEI-dxBa9C93dPn_Jp-kmA7lW8smebSWvssCDU97dgkTq076GuLFAPRn5h1oX7_0PWnJ6k=]

- Mishra, M., & Das, S. (2017). Profiling marine bacterial dioxygenase gene involved in Polycyclic Aromatic Hydrocarbon degradation. Ocean Life, 1, 32-40. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcsRFLaeuz-ja6pRj115vgq0X7FMf9FOr0b8Xmc3pfa_IxrECV5wV_kx7fz__otBTxGDB3YgbpZt_K2N5zY3Ztvew9OtoeagCCBHaeAU6K6vexzpx9doMG9WMrr1g-qKSLGzM_rZ9ILkb-PI4GCA==]

- N/A. (2026). Toluene dioxygenase. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFA8dqn5tFmVdmNzpSrlVeFEsC4OLpby2UBkbQ4H9wSj_78qX1NjXifw8z622kt8gVv3IefVG52KGVJGkuvmFrenYqanN67E4wQOteenlUGQHJC8-SDNDAB7y2bot-mnpZWdBh4mgs_yjhy]

- Hudlicky, T., et al. (2011). Enantioselective Synthesis of Arene cis‐Dihydrodiols from 2‐Pyrones. Angewandte Chemie International Edition, 50(4), 911-914. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYnruwzQGuuizAxu3j3P0njLQ9fe_Ze6KW6fGJchf6YIWXMzAdTZ0iKK-RHcwrlk-ZfIfYhTAPsgT_Ru0noNkaDcV-DvZZWKQrEkpZFKbP5NUKT8Em0tUN29EjAcPHVTbILydlwFoUOiAEUl-EItbEcXci44UWXlwFGvynfVCz9X2kY4hyOpGPvrpyNcO_GIf_80N--HGDWKWxB0s9UxdQLzTmYa8LYVle0Kc0P7WlIwc=]

- Acevedo-Rocha, C. G., & Hauer, B. (2020). Methods for the detection and analysis of dioxygenase catalyzed dihydroxylation in mutant derived libraries. Methods in Enzymology, 644, 63-93. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtegbjiSPVMxe6OieehDAJlkM1yD5lSD7lyGKxjWHAArhItXqGYnuBvbvea7YtESwf3_RthLq0O79oqlA3C5jz_PNCrENGkn0pFH-LrNUL4YXIMSgCKJSjUYxDc0Vet-HgSEu2]

- Sastri, C. V., et al. (2008). Oxygen activation by Rieske cis-diol dioxygenases. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGv__WpW3OrNbFDttHtDvEnc_OeHT8XrfQAkzLl9wM92qBl8pG2SotQP1Q6i-kbKE0MLTUkCBptTt0mYsQG8QNWrTwClDj75K1ZcR1v9lx6S-N86gVsjZr3eH5n-BGavRY8OwDGVE4mSzSCuu3SNyo3hwp_Sk6XOG-R22ZtuB4L5hHZJwLuCmBENNp8c8WbxTkmb8K6BAK1AvbFafPoGSnSP2VOZ6UEJDUg5F-nVtFg9DHczwJowyr_hpkyzA==]

- Barry, S. M., & Challis, G. L. (2013). Mechanism and Catalytic Diversity of Rieske Non-Heme Iron-Dependent Oxygenases. ACS Catalysis, 3(10), 2362-2370. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUgC-yGfXG8gfgoZBmTYs2HKEw7h8NtzsKdJI8fHFvtHWboQC9j2XBsC2PjrjBsg-pFjFZ-nIJ5RhhLfBM6djtGLM3rEUA_av2F_CNCkRedmWRu6A9KSUkmk1uCNcEZbMZHOYT77NHVyD_uNU=]

- Knapp, M. J., et al. (2022). Purification and characterization of a Rieske oxygenase and its NADH-regenerating partner proteins. Methods in Enzymology, 669, 21-46. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmsS4-FVdNhts0wQBeojvSeeVPnjRi5Ug5eXcYxIzrvLH9c8WLP3EMsDj-n30fw9PmdxWRwdhC9vCxgIdXS9nY2ndAJWqgvSq2_SWdRI0W-HYdjFb3GPD9D4s9-EeT-0tiwcWgcgK9UhAzX5FW]

- Wikipedia. (n.d.). Naphthalene 1,2-dioxygenase. Retrieved from Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHB1uNYXOkcphXUTO8YXHbLfhsW5OeC5xHTY7wnjdDr_3wL1d9gdb159P6rLAmqeJlYEpdGeKv7OmTcahYf5FF4XCdJQH9zeFKoDp521e4TZxC27OxVGshVnZMcUy0dKG2c7sAgZQb71IPbvicky6bgFliCAg==]

- Lee, Y. M., et al. (2013). A Mononuclear Nonheme Iron-Peroxo Complex in cis-Dihydroxylation Reactions Modeling Rieske Dioxygenases. Journal of the American Chemical Society, 135(28), 10254-10257. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEooSkP9bujg0uYa9LHtk-AhT8SMkeKR-L_sv1abKKG4D0gwPbo6AjjrrywR9VDrzUW549OECN0-xESRiwmrMF90FdC140D2ZV0-yFkPn-2p5wO5gjPKtQJELWFzDCjwySn1-5LeTjT1ejiXT-T]

- Ensley, B. D., & Gibson, D. T. (1983). Naphthalene dioxygenase: purification and properties of a terminal oxygenase component. Journal of Bacteriology, 155(2), 505-511. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8eqmDV2bv4CqPAoIJO53iq9EXk_apUiZTq639jOfYgqCWJHPaLQ6K8_t1a7fwmZJxXXtk9euGWJOmZyK5QgnimyO12soYSRD-cnsL-0ZrUC7AbXQYstBNEWS4bycGacMvten1aNG-LrY4r8qXaFDEPr9Q3Q4=]

- Gibson, D. T., & Parales, R. E. (2000). Aromatic hydrocarbon dioxygenases in environmental biotechnology. Current Opinion in Biotechnology, 11(3), 236-243. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEqm9TDXDo82wCAj179q2dndnkHLqoq9C7UwGdY3VqucQdebauE1tpjQxGT5dYLaUNR_S9BarV0iSVXL3t7MWfRpW2rwkT8i7CFTcJbyKUpDgVhkqWh0ChQvM0bHElA9hmXPDTf6gaAsnyZtS4CUkCcNaJLstrlEohDxkBkBqotjMFcrrS9WgESpj4yF7eGtJrGMz9-lsC-NN7SCpxnXNkFsem-1UV3g==]

- Kauppi, B., et al. (1998). Structure of naphthalene 1,2-dioxygenase: side-on binding of dioxygen to iron. Structure, 6(5), 571-586. [https://vertexaisearch.cloud.google.

- Carmona, M., et al. (2009). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. In: Biology of Rhodococcus. Microbiology Monographs, vol 16. Springer, Berlin, Heidelberg. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgbwglKWw_2LqVvMNAXrmIcDvvPMf8_mVolTJSEHuFaJ83f-TGa46d_avTdAx-wILWDLDeiCkqytPSfeyw8hiCwVFX4nsCEzOSNcwza2SYyh-jhJMUbGRyynDohq4ABIjmfyujFLDq9-fqHuzVNZYBU3aoj1Ej0HcYDFxNDOcJp9Ak2gcdvHtwvxaczsmvrsFnh3QhD7e_JwxgLg6QCP0=]

- Bugg, T. D. H. (2017). Non-heme Iron-Dependent Dioxygenases: Mechanism and Structure. In: Comprehensive Inorganic Chemistry II. Elsevier. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOlQc5cAZNJFs4ARpKE2Xjxg2Xia_K5V2v7ALcpK7ay9qjQWb75iZsudkATk1J7ffSPegA6Ed_ijJ7rvKooe7UFBILKaZztRBx5GsZz8PLYEcyBErpTK6fQJuFUBNWolYMzwG6U3eZzcxkN38eCrQihjM7S779abfsb73FhEvlxkPaP7rCMEzzc-Ac3RZjBgT0GBwQ8lXcTvDvzTXBe4yNlpTl5_r_Z3ZxQvv8]

- Knapp, M. J., et al. (2022). Purification and characterization of a Rieske oxygenase and its NADH-regenerating partner proteins. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPkNkfwVkDb4RUnK-zd6sd6oiQaUafx5rqbHa8fU_FW7mIcDcmwHJx1SYEN1P3JxkyW1f-Sm8jJEQihz2YDDRPL-5vU7o5C_8K3v4C68G0RVZRosgf4HvDI67Rj-f_OjXVm6CT]

- Whited, G. M., & Gibson, D. T. (1991). Toluene-4-Monooxygenase, a Three-Component Enzyme System from Pseudomonas mendocina KR1. Journal of Bacteriology, 173(9), 3010-3016. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFV5aXhukM9m3mYp4XfYGCBqKNqKwVqZq9WOZVnG2i2qQ3SgIZuJg7vn5tG81TW9nMEoXXr_KUrJcpzIiqsymdNWoRbUJai-cofJclYArsAIxIND7_YG7maSqvj-P4FUCE97DjwgXDi1td9FbTPvBnEcJecqfjhXwDitU=]